molecular formula C18H20N4O4S B2477802 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide CAS No. 941902-96-1

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide

Numéro de catalogue B2477802
Numéro CAS: 941902-96-1
Poids moléculaire: 388.44
Clé InChI: DHIXJEMCVFYGTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3) enzyme.

Mécanisme D'action

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide inhibits the activity of JAK3 enzyme by binding to its active site. This inhibition leads to the suppression of the JAK/STAT signaling pathway, which is involved in the regulation of various cytokines and growth factors. The inhibition of this pathway leads to the suppression of immune responses, the growth and proliferation of cancer cells, and the inflammation and neurodegeneration associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of JAK3 enzyme leads to the suppression of immune responses, making it a potential therapeutic agent for autoimmune diseases. Inhibition of the JAK/STAT signaling pathway leads to the suppression of the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer. Inhibition of microglial cells leads to the suppression of inflammation and neurodegeneration associated with neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide in lab experiments include its potent inhibition of JAK3 enzyme, its potential applications in various fields, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to establish its safety and efficacy.

Orientations Futures

There are several future directions for the research on N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide. These include:
1. Further studies on the safety and efficacy of this compound in vivo.
2. Development of more potent and selective inhibitors of JAK3 enzyme.
3. Investigation of the potential applications of this compound in other fields, such as dermatology and ophthalmology.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and reduce toxicity.
5. Investigation of the potential applications of this compound in combination with other drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process. The starting material for the synthesis is 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, which is converted into 4-(morpholinosulfonyl)benzoic acid. This intermediate is then reacted with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-amine to give the final product.

Applications De Recherche Scientifique

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, this compound has been shown to inhibit the activity of JAK3 enzyme, which is involved in the signaling pathway of various cytokines. This inhibition leads to the suppression of immune responses, making it a potential therapeutic agent for autoimmune diseases.
In oncology, N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to inhibit the growth of cancer cells. This compound targets the JAK/STAT signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, the growth and proliferation of cancer cells can be suppressed.
In neurology, N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of microglial cells, which are involved in the inflammation and neurodegeneration associated with these diseases.

Propriétés

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-18(21-17-15-2-1-3-16(15)19-12-20-17)13-4-6-14(7-5-13)27(24,25)22-8-10-26-11-9-22/h4-7,12H,1-3,8-11H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIXJEMCVFYGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.